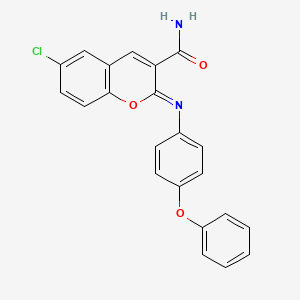

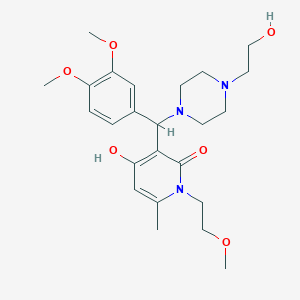

![molecular formula C16H13FN4O2S B2517200 8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-13-4](/img/structure/B2517200.png)

8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, is a heterocyclic molecule that appears to be related to a class of compounds with significant pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of 1,3-dipoles with heterocycles, as described in the second paper. The C,N double bond of pyridine and its analogs react with diarylnitrilimines to form a variety of triazolopyridines and their benzologues through a cycloaddition process with complete regioselectivity . Although the specific synthesis of the compound of interest is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as the tetrahydropyridophthalazinone described in the first paper, features a stereospecific dual chiral-center-embedded structure that allows for extensive and unique binding interactions with target proteins . This suggests that the compound of interest, with its complex heterocyclic framework, may also exhibit specific and potent interactions with biological targets due to its structural features.

Chemical Reactions Analysis

The chemical reactions of related heterocyclic compounds involve cycloadditions, ring cleavages, and oxidations. For instance, the ring cleavage of triazolopyridines in acidic medium yields corresponding pyridinium chlorides, and anodic oxidation in aprotic medium affords triazolohetarenium perchlorates . These reactions indicate that the compound of interest may also participate in similar chemical transformations, which could be relevant for its functionalization or activation in biological systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the related compounds exhibit properties that are indicative of their potential as pharmacological agents. For example, the compound talazoparib has excellent potency against PARP1 and PARP2 enzymes, inhibits cancer cell proliferation, and demonstrates favorable pharmacokinetic properties . These findings suggest that the compound of interest may also possess desirable physical and chemical properties for drug development, given its structural similarity to talazoparib.

properties

IUPAC Name |

13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S/c1-9-18-13(8-24-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-14(21)19-12/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQYPXPSZSQRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

methanone](/img/structure/B2517139.png)